molecular formula C9H15NO2 B13194698 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid

Cat. No.: B13194698
M. Wt: 169.22 g/mol
InChI Key: ARJLSWUVQSDRHS-UHFFFAOYSA-N
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Description

1-Azabicyclo[322]nonane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid can be synthesized through stereoselective capture of chiral carbocations. The process involves the use of specific reagents and conditions to ensure the desired stereochemistry is achieved . For example, the unprotected quincorine or quincoridine can be dissolved in anhydrous dichloromethane under argon, followed by the addition of triethylamine and methanesulfonyl chloride. The reaction mixture is then cooled and stirred, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The focus is on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-azabicyclo[3.2.2]nonane-5-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)9-2-1-5-10(6-3-9)7-4-9/h1-7H2,(H,11,12)

InChI Key

ARJLSWUVQSDRHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)CC2)C(=O)O

Origin of Product

United States

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